molecular formula C5H10ClNO4S B13559304 3-(Methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylicacidhydrochloride

3-(Methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylicacidhydrochloride

Katalognummer: B13559304
Molekulargewicht: 215.66 g/mol
InChI-Schlüssel: YBYMZOKZPIKGJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride is a synthetic organic compound with a unique structure that includes a thietane ring, a methylamino group, and a carboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the thietane ring, followed by the introduction of the methylamino group and the carboxylic acid moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride include other thietane derivatives and compounds with similar functional groups, such as:

  • 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid
  • 3-(ethylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride
  • 3-(methylamino)-1,1-dioxo-1lambda6-thietane-2-carboxylic acid hydrochloride

Uniqueness

The uniqueness of 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different research applications and a valuable tool for the development of new chemical entities.

Eigenschaften

Molekularformel

C5H10ClNO4S

Molekulargewicht

215.66 g/mol

IUPAC-Name

3-(methylamino)-1,1-dioxothietane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H9NO4S.ClH/c1-6-5(4(7)8)2-11(9,10)3-5;/h6H,2-3H2,1H3,(H,7,8);1H

InChI-Schlüssel

YBYMZOKZPIKGJC-UHFFFAOYSA-N

Kanonische SMILES

CNC1(CS(=O)(=O)C1)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.